N-(3-Bromo-2-nitrophenyl)formamide
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Overview
Description
N-(3-Bromo-2-nitrophenyl)formamide is an organic compound with the molecular formula C7H5BrN2O3 and a molecular weight of 245.03 g/mol . It is a yellow crystalline substance that is soluble in some organic solvents such as dichloromethane and ethanol . This compound is often used as a reagent and intermediate in organic synthesis .
Preparation Methods
N-(3-Bromo-2-nitrophenyl)formamide is typically synthesized through a multi-step process. The initial step involves the nitration of aniline to produce 3-nitroaniline. This is followed by bromination to yield 3-bromo-2-nitroaniline. Finally, the formylation of 3-bromo-2-nitroaniline with formic acid or formyl chloride produces this compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-(3-Bromo-2-nitrophenyl)formamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The formamide group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Bromo-2-nitrophenyl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-nitrophenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
N-(3-Bromo-2-nitrophenyl)formamide can be compared with other similar compounds, such as:
N-(3-Nitrophenyl)formamide: Lacks the bromine atom, which affects its reactivity and applications.
N-(4-Nitrophenyl)formamide: Has the nitro group in a different position, leading to different chemical properties and reactivity.
N-(2-Bromo-4-nitrophenyl)formamide: Has both bromine and nitro groups in different positions, affecting its chemical behavior
Properties
IUPAC Name |
N-(3-bromo-2-nitrophenyl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-4H,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMXJFWDNJOTJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681484 |
Source
|
Record name | N-(3-Bromo-2-nitrophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-92-7 |
Source
|
Record name | N-(3-Bromo-2-nitrophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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